tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate
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Overview
Description
tert-Butyl N-(2-carbamoyl-1-phenylethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is particularly notable for its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate typically involves the reaction of phenylglycinol with tert-butyl chloroformate in the presence of an auxiliary catalyst such as dimethylamine. The reaction proceeds under mild conditions and the product is purified by crystallization or column chromatography .
Industrial Production Methods: Industrial production methods for carbamates often involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-carbamoyl-1-phenylethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various carbamate derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate is used as an intermediate for the preparation of more complex molecules. It is particularly useful in the synthesis of polypeptides due to its ability to protect amino groups .
Biology and Medicine: The compound is used in drug research for the synthesis of peptide-based drugs. Its protecting group (Boc group) allows for selective modification of amino groups, making it valuable in the development of pharmaceuticals .
Industry: In the industrial sector, the compound is used in the production of various organic compounds. Its role as an intermediate makes it a valuable component in the synthesis of complex molecules used in different applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate involves its ability to protect amino groups during chemical reactions. The Boc group in its structure prevents unwanted reactions at the amino site, allowing for selective modifications. This protection is crucial in peptide synthesis and drug development .
Comparison with Similar Compounds
- tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbanilate
Uniqueness: tert-Butyl N-(2-carbamoyl-1-phenylethyl)carbamate is unique due to its specific structure that includes a phenylethyl group and a carbamoyl group. This structure provides it with distinct chemical properties and reactivity, making it particularly useful in selective amino group protection and peptide synthesis .
Properties
Molecular Formula |
C14H20N2O3 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-3-oxo-1-phenylpropyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11(9-12(15)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,17)(H,16,18) |
InChI Key |
NAEORAQHOXGYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
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